1-(2-fluoroethyl)-1H-pyrazole
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Overview
Description
1-(2-Fluoroethyl)-1H-pyrazole is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-1H-pyrazole typically involves the reaction of pyrazole with 2-fluoroethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microreactor technology can also be employed to optimize reaction conditions and scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of 1-(2-hydroxyethyl)-1H-pyrazole.
Substitution: Formation of 1-(2-azidoethyl)-1H-pyrazole.
Scientific Research Applications
1-(2-Fluoroethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can mimic hydrogen or hydroxyl groups.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties such as increased stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can inhibit the activity of enzymes involved in inflammation and cancer progression, making it a potential therapeutic agent.
Comparison with Similar Compounds
- 1-(2-Fluoroethyl)-1H-1,2,3-triazole
- 1-(2-Fluoroethyl)-1H-1,2,4-triazole
- 2-Fluoroethanol
Comparison: 1-(2-Fluoroethyl)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties compared to triazole and ethanol derivatives. The presence of the fluorine atom enhances its stability and bioactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-(2-fluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFBQSXPKJXUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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